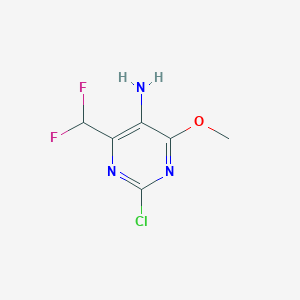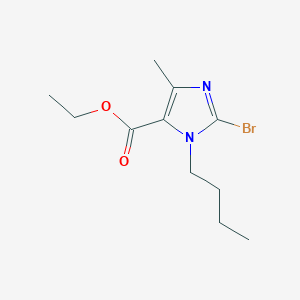
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with higher oxidation states.
Reduction: Formation of more reduced forms of the compound.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups like halogens or nitro groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which 1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with different biological activities.
Hydroxyquinoline: A hydroxylated derivative with distinct properties.
Uniqueness
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-propan-2-yl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C12H15NO2/c1-8(2)13-10-4-3-5-11(14)9(10)6-7-12(13)15/h6-8H,3-5H2,1-2H3 |
InChI 键 |
KPPWJBNONDWUOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=CC1=O)C(=O)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)



![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)


![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)





